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Compound of Interest

Compound Name: Octopinic acid

Cat. No.: B1252799 Get Quote

An In-depth Examination of the Synthesis, Perception, and Signaling of an Archetypal Opine

Introduction
Octopinic acid, a derivative of the amino acid ornithine, is a key molecule in the intricate

chemical dialogue between pathogenic Agrobacterium tumefaciens and their plant hosts. As a

member of the opine family, octopinic acid is produced by genetically modified plant cells,

known as crown galls, and serves as a specific nutrient source and signaling molecule for the

inciting bacteria. This technical guide provides a comprehensive overview of the role of

octopinic acid in these interactions, detailing its biosynthesis, perception by Agrobacterium,

and the subsequent signaling cascades it triggers. This document is intended for researchers,

scientists, and drug development professionals interested in the molecular underpinnings of

plant-microbe interactions and the potential for their manipulation.

Biosynthesis of Octopinic Acid in Transformed Plant
Cells
The synthesis of octopinic acid in crown gall tumors is a direct consequence of the transfer

and integration of a segment of the Agrobacterium tumor-inducing (Ti) plasmid, known as the T-

DNA, into the plant genome. The T-DNA carries the gene for octopine synthase (OCS), the

enzyme responsible for opine production.

The Enzymatic Reaction
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Octopine synthase catalyzes the reductive condensation of pyruvate with an amino acid. In the

case of octopinic acid, the amino acid substrate is ornithine. The reaction is dependent on the

reducing equivalent NADPH.[1]

Reaction: L-Ornithine + Pyruvate + NADPH + H⁺ ⇌ N²-((R)-1-carboxyethyl)-L-ornithine

(Octopinic acid) + NADP⁺ + H₂O

Substrate Specificity of Octopine Synthase
Octopine synthase exhibits broad substrate specificity, utilizing several amino acids in addition

to arginine (the precursor for octopine). The relative activities of octopine synthase with

different amino acid substrates have been compared in sunflower crown gall tissues,

demonstrating the enzyme's capacity to produce a variety of opines.[2][3] While arginine is

often the most abundant substrate leading to high levels of octopine, the presence of ornithine

allows for the synthesis of octopinic acid.

Perception and Uptake of Octopinic Acid by
Agrobacterium tumefaciens
Agrobacterium strains that induce the synthesis of octopine-family opines have evolved specific

systems to recognize and transport these compounds from the environment into the bacterial

cell.

The Role of the Periplasmic Binding Protein OccJ
The initial step in the perception of octopinic acid is its binding to the periplasmic binding

protein, OccJ. OccJ is a component of an ATP-binding cassette (ABC) transporter system

encoded by the occ (octopine catabolism) operon on the Ti plasmid.[4] OccJ exhibits a high

affinity and specificity for octopine and related opines, including octopinic acid.

Quantitative Binding Data
The binding affinity of OccJ for octopinic acid and related compounds has been determined

using tryptophan fluorescence spectroscopy. These data highlight the high specificity of the

bacterial uptake system.
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Ligand Dissociation Constant (KD)

Octopinic acid 17 ± 3 nM

Octopine 4 ± 1 nM

Lysopine 140 ± 10 nM

Histopine Micromolar range

Nopaline No binding detected

Arginine Micromolar affinity

Ornithine Micromolar affinity

Data sourced from structural and binding

studies of OccJ.

Octopinic Acid as a Signaling Molecule
Beyond its role as a nutrient, octopinic acid functions as a signaling molecule, inducing the

expression of genes required for its own catabolism and for the conjugal transfer of the Ti

plasmid.

Induction of the Octopine Catabolism (occ) Operon
The occ operon in Agrobacterium is transcriptionally regulated by the LysR-type transcriptional

regulator, OccR. In the absence of an opine inducer, OccR represses its own transcription and

can also repress the occQ promoter. Upon binding to an opine such as octopinic acid, OccR

undergoes a conformational change that alleviates this repression and activates the

transcription of the occ operon, leading to the synthesis of the proteins required for opine

transport and degradation.
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Regulation of the occ operon by Octopinic Acid.

Chemotaxis
Agrobacterium tumefaciens exhibits a chemotactic response towards opines, including those of

the octopine family. This directed movement allows the bacteria to migrate towards the source

of these nutrients, the crown gall tumor. The determinants for chemotaxis to octopine-family

opines are located within the opine catabolism regions of the Ti plasmid. The periplasmic

binding protein (like OccJ) is essential for this chemotactic response, while subsequent

transport and catabolism are not.
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Chemotaxis of Agrobacterium towards Octopinic Acid.

Catabolism of Octopinic Acid
Once transported into the bacterial cell, octopinic acid is catabolized to provide the bacterium

with carbon and nitrogen. The catabolic pathway for octopine is well-characterized and serves

as a model for octopinic acid degradation.

Proposed Catabolic Pathway
The oox genes within the occ operon are responsible for the oxidative breakdown of octopine-

type opines. It is proposed that an opine oxidase acts on octopinic acid to yield ornithine and

pyruvate. The ornithine can then be further catabolized by ornithine cyclodeaminase (OCD),
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also encoded on the Ti plasmid, to produce proline and ammonia. Proline can then enter

central metabolism.
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Proposed catabolic pathway for Octopinic Acid.

Experimental Protocols
Enzymatic Synthesis and Purification of Octopinic Acid
A definitive, detailed protocol for the enzymatic synthesis of octopinic acid is not readily

available in the literature. However, a general procedure can be outlined based on the known

properties of octopine synthase.

Objective: To produce and purify octopinic acid for use in binding and signaling assays.

Materials:

Purified, heterologously expressed octopine synthase (OCS).
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L-ornithine hydrochloride.

Sodium pyruvate.

NADPH.

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

Ion-exchange chromatography resins (e.g., Dowex-50 and Dowex-1).

HPLC system with a suitable column for amino acid analysis.

Procedure:

Heterologous Expression and Purification of OCS:

Clone the OCS gene into a suitable expression vector (e.g., pET vector series).

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

Induce protein expression with IPTG.

Lyse the cells and purify the His-tagged OCS protein using nickel-affinity chromatography.

Dialyze the purified enzyme against a suitable storage buffer.

Enzymatic Synthesis of Octopinic Acid:

Prepare a reaction mixture containing L-ornithine, sodium pyruvate, and NADPH in the

reaction buffer.

Initiate the reaction by adding purified OCS.

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for several hours.

Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to

NADPH oxidation.

Purification of Octopinic Acid:
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Terminate the reaction by adding an acid (e.g., HCl) to precipitate the enzyme.

Centrifuge to remove the precipitated protein.

Apply the supernatant to a Dowex-50 (H⁺ form) cation-exchange column.

Wash the column with water to remove unreacted pyruvate.

Elute the amino acids, including octopinic acid and unreacted ornithine, with aqueous

ammonia.

Apply the eluate to a Dowex-1 (acetate form) anion-exchange column.

Elute with a gradient of acetic acid to separate octopinic acid from ornithine.

Collect fractions and analyze for the presence of octopinic acid using HPLC or mass

spectrometry.

Analysis and Quantification:

Confirm the identity of the purified product by mass spectrometry.

Quantify the concentration of octopinic acid using a standard amino acid analysis

protocol.

Analysis of Octopinic Acid in Plant Tissues
Objective: To detect and quantify octopinic acid in crown gall tumor tissue.

Materials:

Crown gall tissue.

Extraction buffer (e.g., 80% ethanol).

Liquid nitrogen.

Centrifuge.
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Solid-phase extraction (SPE) cartridges (e.g., C18).

HPLC-MS system.

Procedure:

Extraction:

Freeze the crown gall tissue in liquid nitrogen and grind to a fine powder.

Extract the powder with the extraction buffer.

Centrifuge to pellet the cell debris.

Collect the supernatant.

Sample Cleanup:

Pass the supernatant through an SPE cartridge to remove interfering compounds.

Elute the opines with a suitable solvent.

Dry the eluate and resuspend in a solvent compatible with the HPLC-MS analysis.

HPLC-MS Analysis:

Inject the sample into an HPLC system coupled to a mass spectrometer.

Use a column and mobile phase suitable for the separation of amino acids and their

derivatives.

Monitor for the specific mass-to-charge ratio (m/z) of octopinic acid.

Quantify the amount of octopinic acid by comparing the peak area to that of a known

standard.

Conclusion
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Octopinic acid is a central player in the chemical ecology of the Agrobacterium-plant

interaction. Its synthesis by the transformed plant cell and subsequent perception and

catabolism by the bacterium represent a sophisticated example of host manipulation for the

benefit of the pathogen. The high-affinity binding of octopinic acid to the OccJ protein initiates

a signaling cascade that ensures the bacterium can efficiently utilize this specialized nutrient

source. Further research into the specific signaling roles of octopinic acid, particularly in

comparison to other opines, and its potential effects on the plant host beyond being a metabolic

sink, will undoubtedly provide deeper insights into this fascinating system of inter-kingdom

communication. The experimental approaches outlined in this guide provide a framework for

the continued investigation of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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